molecular formula C7H4F3NO B1455495 3-Cyano-5-methyl-2-(trifluoromethyl)furan CAS No. 1053656-28-2

3-Cyano-5-methyl-2-(trifluoromethyl)furan

Cat. No.: B1455495
CAS No.: 1053656-28-2
M. Wt: 175.11 g/mol
InChI Key: ZFKFQTLEWGHSMX-UHFFFAOYSA-N
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Description

Structural Features and Nomenclature

The structural architecture of this compound reveals a carefully designed arrangement of functional groups that maximizes both electronic effects and synthetic utility. The furan core provides a five-membered aromatic ring containing one oxygen atom, which serves as the foundation for the three substituents. The oxygen atom in the furan ring contributes to the overall aromaticity through donation of one of its lone pairs of electrons, creating a 4n + 2 aromatic system according to Hückel's rule, though furan exhibits significantly less aromatic character compared to benzene with a resonance energy of only 67 kilojoules per mole.

The nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the furan ring serving as the parent structure and the substituents numbered according to their positions relative to the oxygen atom. The systematic name 5-methyl-2-(trifluoromethyl)-3-furonitrile provides an alternative nomenclature that emphasizes the nitrile functionality, while the common name this compound highlights the cyano group positioning. This dual nomenclature reflects the compound's multifaceted nature and the different synthetic approaches that might be used to access it.

Table 1: Structural Properties of this compound

Property Value Source
Molecular Formula C₇H₄F₃NO
Molecular Weight 175.11 g/mol
Chemical Abstracts Service Number 1053656-28-2
Molecular Descriptor Language Number MFCD00525589
International Chemical Identifier Key ZFKFQTLEWGHSMX-UHFFFAOYSA-N
Physical Form Yellow oil
Purity (typical) 95%

The spatial arrangement of the substituents creates a molecule with distinct electronic regions that influence both intermolecular interactions and chemical reactivity. The trifluoromethyl group, positioned at the 2-position adjacent to the oxygen atom, exerts a strong electron-withdrawing effect that affects the entire ring system. The cyano group at the 3-position further enhances this electron-deficient character, while the methyl group at the 5-position provides a modest electron-donating effect that helps balance the overall electronic distribution. This combination of substituents creates a highly polarized molecule with potential for diverse chemical transformations and biological interactions.

The three-dimensional structure of the molecule shows that the furan ring maintains planarity, with the substituents oriented to minimize steric hindrance while maximizing electronic effects. The trifluoromethyl group's tetrahedral geometry and the linear arrangement of the cyano group contribute to the molecule's overall shape and potential binding interactions. This structural arrangement has important implications for the compound's behavior in both synthetic transformations and biological systems, where molecular recognition often depends on precise three-dimensional arrangements of functional groups.

Historical Development in Heterocyclic Chemistry

The development of this compound and related compounds represents the culmination of over 150 years of progress in heterocyclic chemistry, beginning with the earliest discoveries of furan derivatives in the late 18th and early 19th centuries. The historical foundation for understanding furan chemistry was established when Carl Wilhelm Scheele first described 2-furoic acid in 1780, followed by Johann Wolfgang Döbereiner's report of furfural in 1831. These early discoveries laid the groundwork for Heinrich Limpricht's preparation of furan itself in 1870, which he initially called "tetraphenol" due to his understanding of its structure at the time.

The systematic study of furan chemistry advanced significantly with the development of the Paal-Knorr synthesis in 1884, when German chemists Carl Paal and Ludwig Knorr independently reported methods for preparing substituted furans from 1,4-diketones. This synthetic breakthrough provided chemists with reliable access to diversely substituted furan derivatives and established furans as synthetically valuable heterocyclic building blocks. The Paal-Knorr methodology demonstrated that furans could be accessed through cyclization reactions involving carbonyl compounds, opening numerous possibilities for structural modification and functional group incorporation.

The introduction of organofluorine chemistry into heterocyclic synthesis marked a revolutionary advancement in the field, with early investigations into trifluoromethyl groups in biological systems beginning with F. Lehmann's work in 1927. The development of practical trifluoromethylation methods gained momentum in the 1890s with Frédéric Swarts' pioneering work using antimony fluoride to convert benzotrichloride to trifluoromethylated products. This early methodology evolved through the 1930s when Kinetic Chemicals and IG Farben replaced antimony fluoride with hydrogen fluoride, making trifluoromethylation more accessible to synthetic chemists.

Table 2: Key Historical Milestones in Relevant Heterocyclic Chemistry

Year Discovery/Development Researcher(s) Significance
1780 First furan derivative (2-furoic acid) Carl Wilhelm Scheele Foundation of furan chemistry
1831 Furfural characterization Johann Wolfgang Döbereiner Key furan building block
1870 Furan synthesis Heinrich Limpricht Access to parent heterocycle
1884 Paal-Knorr synthesis Carl Paal, Ludwig Knorr Systematic furan synthesis
1892 Early trifluoromethylation Frédéric Swarts Organofluorine methodology
1927 Trifluoromethyl biological activity F. Lehmann Pharmaceutical relevance

The convergence of furan chemistry with organofluorine methodology accelerated in the latter half of the 20th century, driven by the pharmaceutical industry's recognition of fluorinated compounds' unique properties. The development of nucleophilic trifluoromethylation using trifluoromethyltrimethylsilane, first reported by Ingo Ruppert in 1984 and later refined by Prakash and Olah in 1989, provided new tools for introducing trifluoromethyl groups into heterocyclic systems. These methodological advances made it possible to prepare complex multifunctional molecules like this compound with greater efficiency and reliability.

The historical progression toward compounds containing multiple electron-withdrawing groups reflects the evolving understanding of structure-activity relationships in medicinal chemistry and materials science. The systematic study of cyano-substituted heterocycles gained prominence as researchers recognized the unique properties conferred by nitrile functionality, including its ability to participate in various chemical transformations and its influence on molecular electronics. This recognition led to increased interest in compounds that combine cyano groups with other functional groups, particularly in heterocyclic frameworks where electronic effects could be precisely controlled.

Significance of Trifluoromethyl and Cyano Functional Groups

The trifluoromethyl group represents one of the most important functional groups in modern organic chemistry, particularly in pharmaceutical applications where its unique properties can dramatically influence biological activity, metabolic stability, and pharmacokinetic profiles. The trifluoromethyl group possesses exceptional electronegativity that falls between fluorine and chlorine, making it a powerful electron-withdrawing substituent that can significantly alter the properties of organic molecules. This electronegativity manifests in the ability to increase the acidity of nearby functional groups, as demonstrated in strong acids like trifluoromethanesulfonic acid and trifluoroacetic acid, while simultaneously decreasing the basicity of compounds such as trifluoroethanol.

In pharmaceutical applications, the trifluoromethyl group has proven invaluable as a bioisostere, allowing medicinal chemists to replace chloride or methyl groups to fine-tune molecular properties without fundamentally altering the core structure. This substitution strategy enables precise adjustments to steric and electronic characteristics while providing protection against metabolic oxidation, a common pathway for drug degradation. Notable examples of successful trifluoromethyl-containing pharmaceuticals include efavirenz for human immunodeficiency virus treatment, fluoxetine as an antidepressant, and celecoxib as a nonsteroidal anti-inflammatory drug. The widespread success of these compounds has driven continued interest in trifluoromethylated heterocycles as privileged structures in drug discovery.

The cyano functional group contributes equally significant properties to organic molecules, serving as both a reactive center for synthetic transformations and an electronic modulator with profound effects on molecular behavior. The linear geometry and strong electron-withdrawing character of the cyano group make it exceptionally versatile in organic synthesis, where it can participate in numerous reaction types including cycloadditions, alkyne insertions, and radical cascade processes. The presence of a nucleophilic nitrogen atom, π-coordinating ability of the triple bond, and electrophilic carbon center creates a multifaceted reactive site that enables diverse chemical transformations.

Table 3: Comparative Properties of Trifluoromethyl and Cyano Groups

Property Trifluoromethyl Group Cyano Group Combined Effect
Electron-withdrawing strength Very strong Very strong Synergistic enhancement
Hammett σ parameter +0.54 +0.66 Highly electron-deficient system
Metabolic stability High Moderate Enhanced overall stability
Hydrogen bonding Weak acceptor Weak acceptor Multiple weak interactions
Lipophilicity contribution Moderate increase Decrease Balanced lipophilicity
Synthetic accessibility Moderate High Requires specialized methods

The combination of trifluoromethyl and cyano groups within the same molecule creates synergistic effects that exceed the sum of their individual contributions. This electronic cooperation results in molecules with enhanced electron-deficient character, which can lead to unique reactivity patterns and biological activities. In heterocyclic systems like furans, these combined electron-withdrawing effects can significantly alter the aromatic character and reactivity of the ring system, making it more susceptible to nucleophilic attack while reducing its susceptibility to electrophilic substitution.

Recent research has highlighted the importance of cyano-substituted molecules in various technological applications, from organic electronics to photoredox catalysis. The cyano group's ability to facilitate electron transfer processes and its role in intermolecular interactions through dipole-dipole forces and weak hydrogen bonding makes it valuable in materials science applications. When combined with trifluoromethyl substitution, these properties can be further enhanced, creating molecules with unique electronic and optical characteristics suitable for advanced material applications.

The significance of these functional groups extends to their environmental and metabolic fate, where the trifluoromethyl group's resistance to biodegradation and the cyano group's potential for metabolic transformation create important considerations for compound design. The strategic placement of these groups in heterocyclic frameworks allows for fine-tuning of properties such as bioavailability, target selectivity, and environmental persistence. This control over molecular properties has made multifunctional compounds like this compound valuable tools for investigating structure-activity relationships and developing new chemical entities with tailored characteristics.

Properties

IUPAC Name

5-methyl-2-(trifluoromethyl)furan-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO/c1-4-2-5(3-11)6(12-4)7(8,9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKFQTLEWGHSMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101236223
Record name 5-Methyl-2-(trifluoromethyl)-3-furancarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053656-28-2
Record name 5-Methyl-2-(trifluoromethyl)-3-furancarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053656-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-(trifluoromethyl)-3-furancarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Data Summary Table: Key Preparation Methods and Parameters

Method Type Key Reagents/Conditions Yield (%) Advantages Limitations
Nucleophilic cyanation on pyridine analogs Triethylamine, hydrocyanic acid, DCM/water, reflux, 0–80°C ~85.7 High yield, low cyanide use, recyclable solvents Specific to pyridine, adaptation needed for furan
Silver-catalyzed cycloaddition Silver catalyst, trifluorodiazoethane, dicyanoalkenes, room temp Not specified One-step dual functionalization, regioselective Focus on pyrazoles, safety concerns with diazo compounds
Halogenation then cyanation (proposed) Halogen source (e.g., NCS), cyanide salt, mild conditions Variable Straightforward, modular Requires halogenation step, possible side reactions

Research Findings and Considerations

  • The trifluoromethyl group is compatible with nucleophilic substitution and cycloaddition reactions, allowing diverse synthetic strategies.
  • Avoiding toxic and environmentally harmful solvents like acetonitrile is feasible by using dichloromethane and water biphasic systems, improving industrial applicability.
  • Catalytic methods reduce reagent excess and improve selectivity but may require careful handling of hazardous intermediates such as trifluorodiazoethane.
  • No direct reports of 3-cyano-5-methyl-2-(trifluoromethyl)furan synthesis were found in the surveyed literature, indicating a potential research opportunity to adapt existing methods from related heterocycles.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-methyl-2-(trifluoromethyl)furan undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The cyano, methyl, and trifluoromethyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce furan derivatives with reduced functional groups.

Scientific Research Applications

Fluorophore Applications

One of the primary applications of 3-Cyano-5-methyl-2-(trifluoromethyl)furan is as a fluorophore in biological systems. Fluorophores are compounds that can re-emit light upon excitation, making them invaluable in biological imaging and labeling techniques.

Case Study: Biological Imaging

Research has demonstrated that compounds containing the 2-dicyanomethylen-3-cyano-2,5-dihydrofuran moiety, which includes derivatives like this compound, can be utilized to label biomolecules and biological structures effectively. These fluorophores exhibit high fluorescence quantum yields and photostability, making them suitable for single-molecule studies and high-resolution imaging techniques .

Synthetic Chemistry

The compound also plays a significant role in synthetic organic chemistry, particularly in the trifluoromethylation of alkenes and alkynes. The incorporation of trifluoromethyl groups into organic molecules enhances their biological activity and stability.

Data Table: Trifluoromethylation Reagents

Reagent TypeExample ReagentsKey Features
Trifluoromethylating AgentsCF₃I, Togni reagent, Umemoto reagentEffective for incorporating CF₃ moieties
CatalystsCopper(II) chloride, Vitamin B12Improve yields in chlorotrifluoromethylation reactions

Case Study: Agrochemical Applications

In agrochemistry, the trifluoromethylation process has been explored for synthesizing bioactive compounds with enhanced efficacy. The use of this compound derivatives has shown promising results in improving the selectivity and yield of desired products in synthetic pathways .

Material Science

Another notable application is in material science, where compounds like this compound are used to develop photorefractive materials. These materials have potential uses in optical devices due to their unique light-manipulating properties.

Case Study: Photorefractive Materials

Research indicates that derivatives containing the furan moiety can be incorporated into photorefractive organic glasses. These materials exhibit favorable structure-property relationships that enhance their performance in optical applications .

Mechanism of Action

The mechanism of action of 3-Cyano-5-methyl-2-(trifluoromethyl)furan involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

Molecular Formula : C₁₂H₇F₃N₂O₄
Molecular Weight : 300.19 g/mol
Structural Differences :

  • Replaces the cyano group with a nitro (-NO₂) group at position 3.
  • Contains a carboxamide linkage to a 3-(trifluoromethyl)phenyl moiety.
    Functional Impact :
  • The nitro group increases electrophilicity, making it more reactive in substitution reactions.

[5-Methyl-2-(trifluoromethyl)furan-3-yl]methanamine

Molecular Formula: C₇H₈F₃NO Molecular Weight: 179.14 g/mol Structural Differences:

  • Substitutes the cyano group with an aminomethyl (-CH₂NH₂) group at position 3. Functional Impact:
  • The amine group introduces basicity and nucleophilicity, enabling participation in condensation or Schiff base formation.
  • Potential use in pharmaceutical intermediates due to its amine functionality .

Perfluorinated Furan Derivatives (Pharos Project)

Examples :

  • 2,2,3,3,4,4,5-Heptafluorotetrahydro-5-(nonafluorobutyl)furan (CAS 646-85-5)
  • 2,2,3,3,4,4-Hexafluorotetrahydro-5-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]furan (CAS 71302-72-2)
    Structural Differences :
  • Fully or partially fluorinated tetrahydrofuran cores.
  • Lack of aromaticity due to saturation.
    Functional Impact :
  • Extreme hydrophobicity and chemical inertness, suited for non-stick coatings or surfactants.
  • Reduced reactivity compared to aromatic furans like 3-cyano-5-methyl-2-(trifluoromethyl)furan .

Comparative Analysis Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Applications
This compound C₇H₄F₃NO -CN, -CH₃, -CF₃ 179.11 Agrochemical intermediates
5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide C₁₂H₇F₃N₂O₄ -NO₂, -CONH-C₆H₄CF₃ 300.19 Pesticide precursors
[5-Methyl-2-(trifluoromethyl)furan-3-yl]methanamine C₇H₈F₃NO -CH₂NH₂, -CH₃, -CF₃ 179.14 Pharmaceutical synthesis
Heptafluorotetrahydrofuran derivatives Varies Perfluorinated chains 400–600 Industrial surfactants

Key Research Findings

  • Electron-Withdrawing Effects: The -CF₃ and -CN groups in this compound synergistically lower the electron density of the furan ring, enhancing its stability under oxidative conditions compared to methyl- or amine-substituted analogs .
  • Reactivity Trends : Nitro-substituted furans (e.g., 5-nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide) exhibit higher electrophilic aromatic substitution rates, whereas amine-substituted derivatives show nucleophilic behavior .
  • Application Divergence: Perfluorinated furans are niche materials for high-performance coatings, while cyano- or carboxamide-substituted furans are prioritized in bioactive molecule synthesis .

Biological Activity

3-Cyano-5-methyl-2-(trifluoromethyl)furan is a heterocyclic organic compound with the molecular formula C7H4F3NOC_7H_4F_3NO and a molecular weight of approximately 195.1 g/mol. Its unique structure, characterized by a furan ring substituted with cyano and trifluoromethyl groups, positions it as a compound of interest in medicinal chemistry and biological research.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration, while the cyano group may participate in nucleophilic interactions with biological macromolecules.

Antimicrobial Properties

Research indicates that derivatives of furan compounds, including this compound, exhibit significant antimicrobial activity. The compound has shown efficacy against a range of bacterial strains, indicating potential as an antimicrobial agent.

Anticancer Activity

Studies have suggested that this compound may possess anticancer properties. The mechanism involves inducing apoptosis in cancer cells, likely through the modulation of signaling pathways related to cell survival and proliferation.

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InteractionInhibits specific enzyme activities

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various furan derivatives, this compound was tested against several bacterial strains. The results indicated that the compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, demonstrating its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Cancer Cell Line Studies

Another significant study focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. These findings support the hypothesis that this compound could be developed into an anticancer drug.

Q & A

Q. What are the common synthetic routes for preparing 3-Cyano-5-methyl-2-(trifluoromethyl)furan, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves trifluoromethylation of pre-functionalized furan precursors. For example, selective trifluoromethylation can be achieved using reagents like CF₃I or CF₃Cu under controlled temperatures (−50°C to 25°C) to avoid side reactions. A critical step is protecting the cyano group during trifluoromethylation to prevent decomposition. Evidence from trifluoromethyl-furan syntheses suggests that yields (e.g., ~69% in analogous reactions) depend on stoichiometric ratios of Grignard reagents and halogenated intermediates, as seen in tetrahydrofuran-mediated reactions .

(Basic)

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • ¹⁹F NMR : Essential for confirming the presence and environment of the trifluoromethyl group (δ ~ −60 to −65 ppm).
  • ¹H/¹³C NMR : Identifies methyl (δ ~ 2.1–2.5 ppm for CH₃) and cyano groups (δ ~ 110–120 ppm in ¹³C).
  • IR Spectroscopy : Detects C≡N stretching (~2200 cm⁻¹) and C-F vibrations (~1150–1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₈H₅F₃N₂O: calc. 218.04). Cross-reference with analogs in pharmacological studies ensures accuracy .

(Advanced)

Q. How does the presence of the trifluoromethyl group affect the compound's reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing trifluoromethyl group deactivates the furan ring, reducing electrophilic substitution but enhancing stability in radical or nucleophilic aromatic substitution. For Suzuki-Miyaura couplings, boronic acid derivatives (e.g., 5-(trifluoromethyl)furan-2-boronic acid) require Pd catalysts with bulky ligands (e.g., SPhos) to mitigate steric hindrance. Reaction optimization (e.g., 80°C in THF/H₂O) is critical, as seen in analogous furan-boronate syntheses .

(Advanced)

Q. What experimental strategies can resolve contradictions in reported biological activities, such as anticonvulsant effects?

Methodological Answer:

  • Dose-Response Analysis : Test multiple concentrations (e.g., 10–100 mg/kg in murine models) to identify non-linear effects.
  • Metabolite Profiling : Use LC-MS/MS to detect active metabolites (e.g., cis-2-butene-1,4-dial derivatives) that may explain divergent results.
  • Model Variability : Compare results across species (e.g., mice vs. rats) and seizure induction methods (e.g., pentylenetetrazole vs. electroshock) .

(Advanced)

Q. How can researchers assess the metabolic stability of this compound in pharmacological studies?

Methodological Answer:

  • Microsomal Assays : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via HPLC.
  • CYP450 Inhibition Screening : Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4/2D6).
  • Reactive Metabolite Trapping : Add glutathione (GSH) to detect covalent adducts indicative of bioactivation pathways .

(Basic)

Q. What are the recommended storage conditions to ensure the compound's stability over time?

Methodological Answer: Store at −20°C in airtight, amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the cyano group or trifluoromethyl degradation. Purity should be monitored every 6 months via HPLC (C18 column, acetonitrile/water mobile phase) .

(Advanced)

Q. What are the challenges in achieving regioselective functionalization of the furan ring, and how can they be addressed?

Methodological Answer: The electron-deficient ring complicates electrophilic substitution. Strategies include:

  • Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate specific positions.
  • Protecting Groups : Temporarily block the cyano group with TMSCl (trimethylsilyl chloride) during functionalization.
  • Transition Metal Catalysis : Pd-mediated C-H activation with directing groups (e.g., pyridine) enables selective derivatization .

(Basic)

Q. How can HPLC methods be optimized for purity analysis of this compound?

Methodological Answer:

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B), 40% B to 90% B over 20 min.
  • Detection : UV at 210 nm (CN group) and 254 nm (aromatic ring). Retention time ~12–14 min. Validate with spiked standards .

(Advanced)

Q. What computational modeling approaches predict the compound's interaction with biological targets?

Methodological Answer:

  • Docking Simulations (AutoDock Vina) : Model binding to GABA receptors using PDB 6HUP.
  • QSAR Studies : Correlate trifluoromethyl/cyano substituent positions with logP and IC₅₀ values from anticonvulsant assays.
  • MD Simulations (AMBER) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

(Advanced)

Q. How do solvent choice and reaction temperature impact the scalability of its synthesis?

Methodological Answer:

  • Solvent : THF or DMF enhances solubility of intermediates but requires strict anhydrous conditions. Switch to 2-MeTHF for greener chemistry.
  • Temperature : Maintain ≤0°C during Grignard additions to prevent side reactions (e.g., polymerization). Pilot-scale reactions (≥100 g) may require cryogenic reactors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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